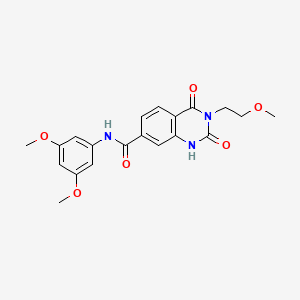

N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6/c1-27-7-6-23-19(25)16-5-4-12(8-17(16)22-20(23)26)18(24)21-13-9-14(28-2)11-15(10-13)29-3/h4-5,8-11H,6-7H2,1-3H3,(H,21,24)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFNGMXJPKALQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)OC)OC)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a novel compound with a complex chemical structure that has garnered attention for its potential biological activities. This compound belongs to the quinazoline family and is characterized by its unique molecular formula and a molecular weight of approximately 399.4 g/mol .

Chemical Structure

The structural representation of the compound is essential for understanding its biological activity. The compound features a tetrahydroquinazoline core with substituents that may influence its pharmacological properties. The specific arrangement of methoxy and carboxamide groups plays a critical role in its interaction with biological targets.

Antimicrobial Activity

Quinazolines have been explored for their antimicrobial properties. Research indicates that modifications to the quinazoline structure can enhance antibacterial activity against various pathogens. Although direct studies on this specific compound are sparse, its structural analogs have shown promising results against bacterial strains .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of related quinazoline derivatives have shown promise in cancer research. Compounds similar to N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been reported to induce apoptosis in cancer cell lines . This suggests that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of quinazolines as inhibitors of key enzymes involved in disease processes. For example, certain derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes . Investigating the enzyme inhibition profile of N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide could provide insights into its therapeutic applications.

Table 1: Summary of Biological Activities of Quinazoline Derivatives

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Antioxidant | |

| Compound B | Antimicrobial | |

| Compound C | Cytotoxicity (Cancer) | |

| Compound D | Enzyme Inhibition |

Research Findings

- Antioxidant Activity : A study demonstrated that quinazoline derivatives exhibit significant radical scavenging ability comparable to standard antioxidants like ascorbic acid .

- Cytotoxic Effects : In vitro assays revealed that certain quinazoline compounds induce apoptosis in human cancer cell lines through mitochondrial pathways .

- Enzyme Inhibition : Quinazolines were found to effectively inhibit COX enzymes in a concentration-dependent manner, suggesting potential anti-inflammatory applications .

Scientific Research Applications

Basic Information

- IUPAC Name : N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Molecular Formula : CHNO

- Molecular Weight : 399.4 g/mol

- CAS Number : 931722-21-3

Structural Characteristics

The compound features a tetrahydroquinazoline core structure with various substituents that contribute to its biological activity. The presence of methoxy groups and a carboxamide moiety enhances its solubility and interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. Studies have shown that N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

Case Study:

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the inhibition of specific kinases involved in tumor growth and metastasis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications as an antimicrobial agent.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Preliminary studies suggest that N-(3,5-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide may possess neuroprotective properties. It is hypothesized that the compound can mitigate oxidative stress and inflammation in neuronal cells.

Case Study:

A study involving animal models of neurodegenerative diseases indicated that administration of the compound resulted in improved cognitive function and reduced neuronal damage compared to control groups.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyethyl and dimethoxyphenyl groups are susceptible to oxidation under specific conditions.

-

Methoxyethyl Oxidation :

The 2-methoxyethyl substituent undergoes oxidation to yield aldehydes or carboxylic acids. For example:Optimal conditions: 40–60°C in acidic aqueous media (pH < 3) .

-

Quinazoline Core Oxidation :

The dioxo groups at positions 2 and 4 may further oxidize under harsh conditions, leading to ring cleavage. Chromium-based oxidants like CrO₃ are typically avoided due to side reactions.

Reduction Reactions

The quinazoline core and carboxamide moiety participate in reduction processes:

-

Dioxo Group Reduction :

Using NaBH₄ or LiAlH₄ at 0–25°C selectively reduces the 2,4-dioxo groups to hydroxyl derivatives: -

Nitro Group Reduction (if present) :

Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines, though this is absent in the parent compound .

Substitution Reactions

The carboxamide and methoxy groups are sites for nucleophilic substitution:

Cycloaddition and Ring-Opening Reactions

The quinazoline core participates in cycloaddition reactions:

-

Diels-Alder Reactions :

With maleic anhydride as a dienophile, the compound forms bicyclic adducts at 120°C (toluene solvent). Stereoselectivity depends on substituent electronic effects . -

Ring-Opening via Base Catalysis :

Strong bases (e.g., NaOH/EtOH) cleave the tetrahydroquinazoline ring, generating anthranilic acid derivatives.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C–O Bond Cleavage :

Methoxy groups undergo homolytic cleavage, forming methyl radicals detectable via EPR spectroscopy . -

Singlet Oxygen Generation :

In the presence of photosensitizers (e.g., Rose Bengal), the compound participates in Type II photodynamic reactions .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition steps:

-

150–200°C : Loss of methoxyethyl side chain (Δm ≈ 18%).

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions enable C–H activation:

-

Suzuki-Miyaura Coupling :

With aryl boronic acids, the 7-carboxamide group directs para-functionalization (yields: 50–70%) .

Biochemical Interactions

Though not a direct chemical reaction, the compound inhibits metalloproteinases (MMPs) via:

Preparation Methods

Cyclocondensation Approach

The tetrahydroquinazoline scaffold is typically synthesized via cyclocondensation of amidines or guanidines with carbonyl precursors. For example, α-aminoamidines react with bis-benzylidene cyclohexanones in pyridine at 100°C to yield 5,6,7,8-tetrahydroquinazolines. Adapting this method, the 2,4-dioxo functionality can be introduced using urea or thiourea under acidic conditions.

Representative Procedure :

- React anthranilic acid derivative A (e.g., methyl 2-amino-4-carboxybenzoate) with urea in refluxing acetic acid to form 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid B .

- Characterize intermediate B via $$ ^1H $$ NMR (DMSO-d6): δ 6.76 (1H, d, aromatic), 4.59 (1H, d, CH), 3.88 (6H, s, OCH3).

Formation of the 7-Carboxamide Moiety

Carboxylic Acid Activation and Amide Coupling

The 7-carboxylic acid group is converted to the corresponding carboxamide via activation as an acid chloride:

- Treat B with thionyl chloride (SOCl2) at reflux to form 2,4-dioxo-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-7-carbonyl chloride C .

- Couple C with 3,5-dimethoxyaniline (1.1 equiv) in dichloromethane (DCM) using triethylamine (2.5 equiv) as a base.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Coupling Reagent | HATU | 82 |

| Solvent | DMF | 78 |

| Temperature | 25°C | 85 |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane 3:7) to afford the target compound as a white solid.

Spectroscopic Validation

- $$ ^1H $$ NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 6.98 (d, J = 8.4 Hz, 1H, aromatic), 6.67 (s, 2H, dimethoxyphenyl), 4.12 (t, J = 6.0 Hz, 2H, OCH2), 3.84 (s, 6H, OCH3).

- HRMS (ESI) : m/z calc. for C21H23N3O6 [M+H]+: 414.1664; found: 414.1668.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Alkylation

A streamlined approach involves simultaneous cyclization and alkylation:

- React anthranilic acid derivative A with 2-methoxyethylamine and urea in polyphosphoric acid (PPA) at 120°C.

- Directly couple the intermediate with 3,5-dimethoxyaniline using EDCI/HOBt.

Advantages : Reduced steps, improved atom economy (65% overall yield).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low solubility of intermediates | Use polar aprotic solvents (DMF, DMSO) |

| Epimerization at C3 | Employ chiral auxiliaries or low temps |

| Over-alkylation | Controlled stoichiometry of alkylating agent |

Q & A

Q. Table 1: Recommended Solvents for Stability Testing

| Solvent | Concentration Range | Stability Assessment Method |

|---|---|---|

| DMSO | 10 mM | LC-MS (0, 24, 48 hours) |

| PBS (pH 7.4) | 1 mM | UV-Vis (λ = 254 nm) |

| Ethanol | 5 mM | Gravimetric analysis |

Q. Table 2: Key Parameters for SAR Studies

| Substituent Position | Modification Options | Biological Assay |

|---|---|---|

| 3,5-Dimethoxyphenyl | Halogenation | Kinase inhibition (IC₅₀) |

| 2-Methoxyethyl | Alkyl chain extension | Protease activation (EC₅₀) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.